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molecular formula C10H9ClN2O2 B1371596 Methyl 4-chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine-7-carboxylate CAS No. 871819-43-1

Methyl 4-chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine-7-carboxylate

Cat. No. B1371596
M. Wt: 224.64 g/mol
InChI Key: UJJCPVCXNVAOAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07589206B2

Procedure details

A suspension of methyl 1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylate (47.4 g) in phosphorus oxychloride (64.4 ml) was heated to reflux and stirred for 50 minutes then allowed to cool. The phosphorus oxychloride was removed in vacuo and the residue partitioned between dichloromethane (600 ml) and saturated sodium carbonate (600 ml). The aqueous layer was separated and further extracted with dichloromethane (600 ml). The organic layers were combined, dried (MgSO4) and the solvent removed. The residue was purified by column chromatography on a Biotage silica column (800 g) eluting with dichloromethane to yield the title compound as a white solid (42.7 g).
Quantity
47.4 g
Type
reactant
Reaction Step One
Quantity
64.4 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:9]([C:11]([O:13][CH3:14])=[O:12])=[CH:8][NH:7][C:6](=O)[C:5]=2[CH:4]=[CH:3]1.P(Cl)(Cl)([Cl:18])=O>>[Cl:18][C:6]1[C:5]2[CH:4]=[CH:3][N:2]([CH3:1])[C:10]=2[C:9]([C:11]([O:13][CH3:14])=[O:12])=[CH:8][N:7]=1

Inputs

Step One
Name
Quantity
47.4 g
Type
reactant
Smiles
CN1C=CC=2C(NC=C(C21)C(=O)OC)=O
Name
Quantity
64.4 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 50 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The phosphorus oxychloride was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue partitioned between dichloromethane (600 ml) and saturated sodium carbonate (600 ml)
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
further extracted with dichloromethane (600 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on a Biotage silica column (800 g)
WASH
Type
WASH
Details
eluting with dichloromethane

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
ClC1=NC=C(C2=C1C=CN2C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 42.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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